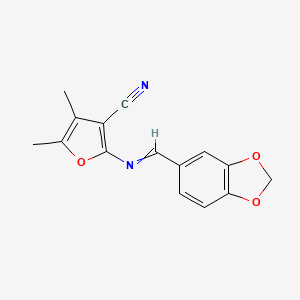

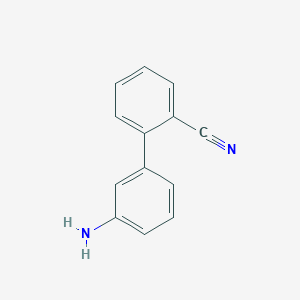

3'-Amino-biphenyl-2-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of biphenyl carbonitriles can involve multicomponent reactions, as seen in the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls, which are created through a three-component reaction involving aromatic aldehydes, malononitrile, and acetone, catalyzed by NaOMe under solvent-free conditions . Similarly, the synthesis of related compounds often involves the Gewald synthesis technique, as demonstrated in the creation of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . These methods highlight the versatility and efficiency of synthesizing amino-substituted biphenyl carbonitriles.

Molecular Structure Analysis

The molecular structure of biphenyl carbonitriles is characterized by the presence of two phenyl rings, which can be substituted with various functional groups such as amino, nitro, and methyl groups. The crystal structure of these compounds often reveals interesting features, such as the dihedral angle between the two benzene rings, which can significantly affect the molecule's properties . The presence of amino and carbonitrile groups can also lead to the formation of hydrogen bonds within the crystal, stabilizing the structure .

Chemical Reactions Analysis

Biphenyl carbonitriles can participate in various chemical reactions, including the formation of Schiff bases, which are synthesized by reacting an intermediate carbonitrile with aldehydes . These reactions can be influenced by the presence of substituents on the biphenyl rings, which can affect the reactivity and selectivity of the reaction sites. For example, the local reactivity descriptors indicate that certain carbon atoms in the molecule are more reactive towards nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl carbonitriles are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the electronic properties, such as the HOMO-LUMO gap, which is crucial for understanding the molecule's reactivity and stability . The nonlinear optical behavior of these compounds is also of interest, as indicated by the calculated values of electric dipole moment, polarizability, and first static hyperpolarizability . Additionally, the thermodynamic properties, such as enthalpy and entropy, can be calculated at different temperatures to understand the stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Compounds structurally related to 3'-Amino-biphenyl-2-carbonitrile, such as phenylthio-pyrrole-carbonitriles and quinoline derivatives, have been shown to be effective corrosion inhibitors for metals. These compounds act by adsorbing on the metal surface, forming a protective layer that reduces corrosion in acidic environments. Studies have employed both experimental and theoretical methods to understand their inhibition mechanisms, indicating their potential in industrial applications to prolong metal lifespan (Verma et al., 2015; Erdoğan et al., 2017).

Antimicrobial and Antitubercular Agents

Derivatives of this compound have been synthesized and characterized for their potential as antimicrobial and antitubercular agents. For example, thiophene-carbonitrile derivatives were evaluated for their ability to inhibit tuberculosis-causing bacteria, showing promising results in molecular docking simulations against Mycobacterium tuberculosis proteins. These findings suggest their utility in developing new therapeutic agents against bacterial infections (Obu et al., 2021).

Photostability and Photochemical Applications

Studies on the photostability of certain carbonitrile derivatives under LED daylight revealed significant insights into their structural and functional stability. This photostability is crucial for applications in photodynamic therapy and photochemical reactions, where the stability of the compound under light exposure is essential (Silva et al., 2021).

Drug Design and Synthesis

The synthesis of novel compounds, including Schiff bases using thiophene-carbonitrile derivatives, has been explored for their antimicrobial activities. These studies contribute to drug discovery, offering a framework for developing new drugs with enhanced efficacy against various pathogens (Puthran et al., 2019).

Zukünftige Richtungen

Research into compounds similar to “3’-Amino-biphenyl-2-carbonitrile” continues to be an active area of study. For instance, new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored . These compounds have potential applications in various fields, including medicinal chemistry .

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in the synthesis of pharmaceuticals and other bioactive compounds .

Mode of Action

It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Action Environment

It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are generally environmentally benign .

Biochemische Analyse

Biochemical Properties

3’-Amino-biphenyl-2-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. Additionally, 3’-Amino-biphenyl-2-carbonitrile has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of 3’-Amino-biphenyl-2-carbonitrile on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 3’-Amino-biphenyl-2-carbonitrile impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 3’-Amino-biphenyl-2-carbonitrile exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, 3’-Amino-biphenyl-2-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Amino-biphenyl-2-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3’-Amino-biphenyl-2-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3’-Amino-biphenyl-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, 3’-Amino-biphenyl-2-carbonitrile can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity significantly increases .

Metabolic Pathways

3’-Amino-biphenyl-2-carbonitrile is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic flux of 3’-Amino-biphenyl-2-carbonitrile can be influenced by the presence of cofactors and other interacting molecules, which can either enhance or inhibit its metabolism . The resulting metabolites may have distinct biological activities, contributing to the overall effects of the compound .

Transport and Distribution

Within cells and tissues, 3’-Amino-biphenyl-2-carbonitrile is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its biological activity and effects . For instance, its interaction with membrane-bound proteins can affect signal transduction pathways and cellular responses .

Subcellular Localization

The subcellular localization of 3’-Amino-biphenyl-2-carbonitrile is a key determinant of its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations enable 3’-Amino-biphenyl-2-carbonitrile to interact with distinct sets of biomolecules, thereby exerting its effects on various cellular processes .

Eigenschaften

IUPAC Name |

2-(3-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJLSLOHVMYBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362662 | |

| Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342613-84-7 | |

| Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)